molecular formula C11H9N3S2 B8591895 2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole

2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B8591895
M. Wt: 247.3 g/mol
InChI Key: CDJMCLHABCJMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H9N3S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3S2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(1H-indol-5-yl)-5-methylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C11H9N3S2/c1-15-11-14-13-10(16-11)8-2-3-9-7(6-8)4-5-12-9/h2-6,12H,1H3

InChI Key

CDJMCLHABCJMIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-(methylthio)-1,3,4-thiadiazole (18.5 g, 87 mmol) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (21 g, 86 mmol) in p-dioxane (5 mL)/H2O (5 mL) was added Pd(PPh3)4 (15.1 g, 13 mmol) followed by K2CO3 (48.2 g, 349 mmol). The reaction was heated under argon atmosphere at 110° C. for 4 h, then cooled to RT. The mixture was diluted with EtOAc and H2O, and the two layers were separated. The aqueous layer was extracted with EtOAc. The combined organic layers were dried, filtered and concentrated. The crude material was recrystallized in EtOH to give 2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole (10 g, 50%) as an off-white solid. MS (ESI, pos. ion) m/z: 247.8 (M+1). 1H-NMR (DMSO-d6, 300 MHz): 2.8 (s, 3H), 6.6 (d, 1H), 7.5 (t, 1H), 7.55 (dd, 1H), 8.1 (s, 1H), 11.5 (s, 1H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
48.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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